

Application Notes and Protocols: Vilazodone Carboxylic Acid Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Vilazodone carboxylic acid	
Cat. No.:	B113504	Get Quote

These application notes provide detailed information and protocols for the use of **Vilazodone Carboxylic Acid** analytical reference standard. This document is intended for researchers, scientists, and drug development professionals involved in the analysis of Vilazodone and its metabolites.

Physicochemical Properties

Vilazodone Carboxylic Acid is the major metabolite of Vilazodone observed in urine and a minor metabolite in plasma. It is formed through the extensive metabolism of Vilazodone in the liver.

Property	Value	Reference
Molecular Formula	C26H26N4O3	[1]
Molecular Weight	442.51 g/mol	[1]
CAS Number	163521-19-5	

Analytical Methods

The following section details the analytical methods for the quantification and characterization of **Vilazodone Carboxylic Acid**.

High-Performance Liquid Chromatography (HPLC)

While a specific HPLC method for the **Vilazodone Carboxylic Acid** standard is not widely published, a robust method can be adapted from existing validated methods for Vilazodone. The following is a recommended starting protocol.

Table 1: HPLC Method Parameters

Parameter	Recommended Condition
Column	C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm)
Mobile Phase	Acetonitrile and a phosphate buffer (pH adjusted)
Detection	UV at an appropriate wavelength (e.g., 240 nm)
Flow Rate	1.0 mL/min
Injection Volume	10 μL
Column Temperature	Ambient

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the quantification of **Vilazodone Carboxylic Acid** in biological matrices.

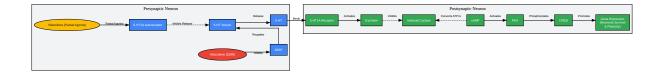
Table 2: LC-MS/MS Method Parameters

Parameter	Recommended Condition
Ionization Mode	Positive Electrospray Ionization (ESI+)
Mass Transition	Precursor ion (Q1) and product ion (Q3) to be determined. For Vilazodone, a common transition is m/z 442.4 → 155.3.[2] The specific transition for the carboxylic acid metabolite should be optimized.
Collision Energy	To be optimized for the specific mass transition
LC Conditions	Similar to HPLC method, often with a gradient elution

Experimental ProtocolsPreparation of Standard Solutions

- Stock Solution (1 mg/mL): Accurately weigh and dissolve the Vilazodone Carboxylic Acid
 analytical reference standard in a suitable solvent such as methanol or a mixture of methanol
 and DMSO.
- Working Solutions: Prepare a series of working solutions by diluting the stock solution with the mobile phase to the desired concentrations for calibration curves and quality control samples.

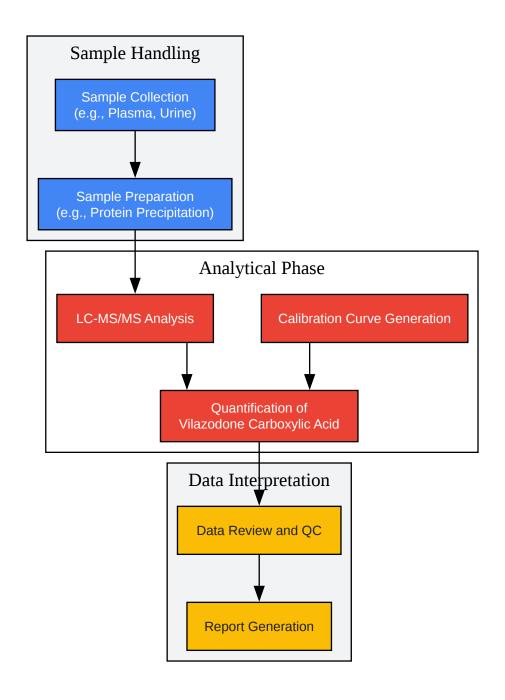
Sample Preparation from Biological Matrices (e.g., Plasma)


- Protein Precipitation: To 100 μL of plasma, add 300 μL of cold acetonitrile.
- Vortex: Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge: Centrifuge at 10,000 rpm for 10 minutes.
- Extract: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute: Reconstitute the residue in 100 μ L of the mobile phase.
- Analyze: Inject the reconstituted sample into the LC-MS/MS system.

Signaling Pathway

Vilazodone, the parent drug of **Vilazodone Carboxylic Acid**, exerts its therapeutic effects through a dual mechanism of action: selective serotonin reuptake inhibition and partial agonism of the 5-HT1A receptor.


Click to download full resolution via product page

Caption: Vilazodone's dual mechanism of action.

Experimental Workflow

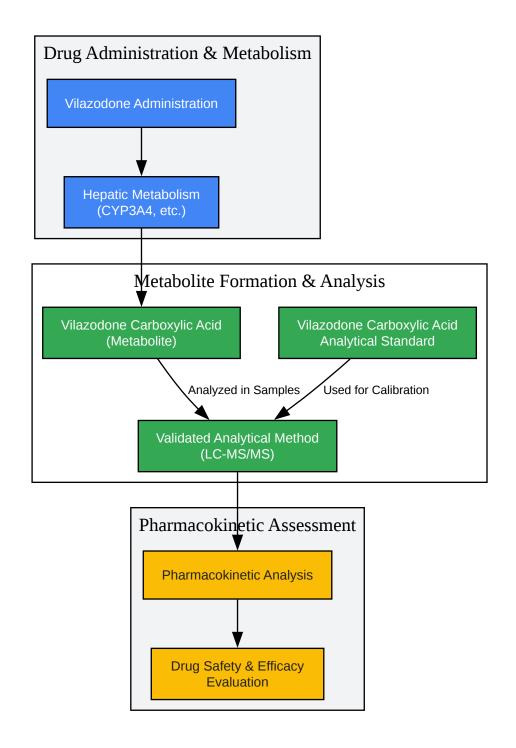
The following diagram illustrates a typical workflow for the quantitative analysis of **Vilazodone Carboxylic Acid** in a research or clinical setting.

Click to download full resolution via product page

Caption: Workflow for quantitative analysis.

Forced Degradation

Understanding the stability of **Vilazodone Carboxylic Acid** is crucial. Forced degradation studies can be performed to identify potential degradation products and establish the stability-indicating nature of analytical methods.


Table 3: Forced Degradation Conditions

Stress Condition	Typical Reagents and Conditions
Acid Hydrolysis	0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis	0.1 M NaOH at 60 °C for 24 hours
Oxidative Degradation	3% H ₂ O ₂ at room temperature for 24 hours
Thermal Degradation	105 °C for 48 hours
Photolytic Degradation	Exposure to UV light (254 nm) and fluorescent light

Logical Relationship of Metabolite Analysis

The analysis of **Vilazodone Carboxylic Acid** is a key component in understanding the overall pharmacokinetics and metabolism of Vilazodone.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pi :: Psychiatry Investigation [psychiatryinvestigation.org]
- 2. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Vilazodone Carboxylic Acid Analytical Reference Standard]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b113504#vilazodone-carboxylic-acid-analytical-reference-standard]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com